

Early Preclinical Findings from the 1980s

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Compound Focus: Brequinar

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The foundational preclinical study for **brequinar** (also known as NSC 368390 or DuP-785) was published in 1985 by Dexter et al. [1]. The key quantitative findings from this research are summarized in the table below.

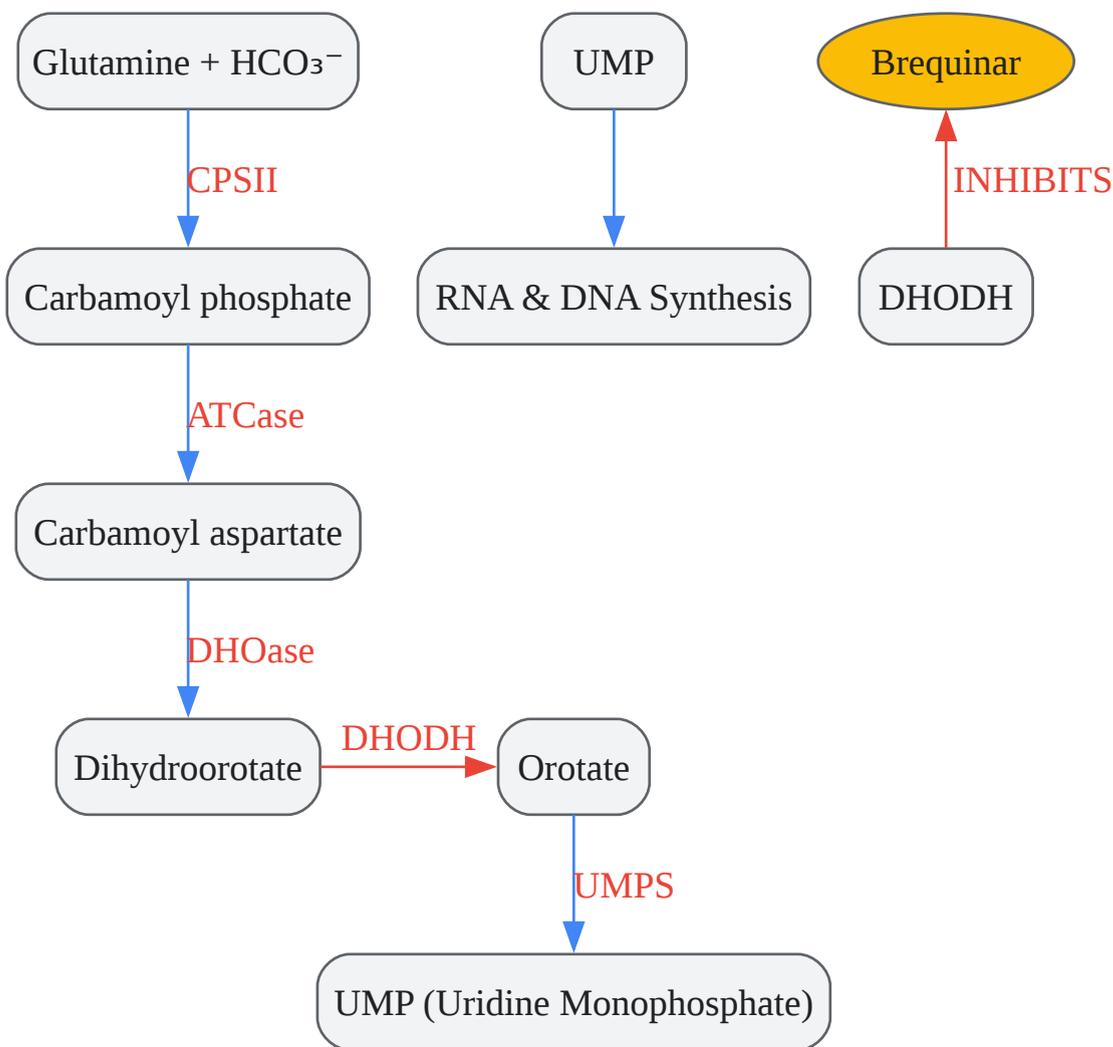
Study Focus	Key Findings / Model Systems	Outcome / Activity
In Vitro Cytotoxicity	Murine leukemia L1210 cells [1]	Brequinar demonstrated potent cytotoxicity, inhibiting cancer cell growth.
In Vivo Anti-tumor Activity	Murine models: Lewis lung carcinoma, Colon carcinoma 38, B16 melanoma, Mammary adenocarcinoma CD8F1 [1]	Brequinar sodium salt showed significant activity against a broad spectrum of experimental solid tumors.
Human Tumor Xenografts	MX-1 human mammary carcinoma, CX-1 human colon carcinoma xenografts in mice [1]	Brequinar exhibited significant anti-tumor activity against human tumor models.

Mechanism of Action in Preclinical Studies

Brequinar was identified as a **potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH)** [1] [2]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the *de novo*

pyrimidine biosynthesis pathway, which is crucial for generating nucleotides needed for DNA and RNA synthesis [2] [3].

Rapidly dividing cancer cells are highly dependent on the *de novo* synthesis pathway to meet their increased demand for nucleotides. By inhibiting DHODH, **brequinar** depletes the intracellular pools of pyrimidine nucleotides, thereby blocking DNA synthesis and cell proliferation [2] [3]. The diagram below illustrates how **brequinar** disrupts this pathway.



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Experimental Models and Protocols

The early preclinical assessment of **brequinar** utilized standard and well-regarded experimental models and protocols of the time.

- In Vitro Cytotoxicity Assay: **The protocol involved exposing murine leukemia L1210 cells to brequinar** in culture. The growth inhibition of these cancer cells was then measured to determine the compound's cytotoxic potency [1].
- **◆ In Vivo Anti-tumor Efficacy Models: Brequinar's** efficacy was tested in vivo using two main types of models [1]:
 - **Murine Allograft Models:** The compound was tested against tumors derived from mouse cell lines (e.g., Lewis lung carcinoma) implanted into syngeneic mice.
 - **Human Tumor Xenograft Models:** The compound was tested against human tumors (e.g., mammary carcinoma MX-1) implanted into **immunosuppressed mice**. Activity in these models was a key predictor of potential efficacy in human cancers.
- Formulation for Testing: **For in vivo studies, brequinar was administered as a sodium salt** to improve its solubility [1].

Reasons for Clinical Trial Failures and Future Potential

Despite strong preclinical results, **brequinar** failed in clinical trials for solid tumors in the late 1980s and early 1990s [4] [2]. Insights from later research suggest several reasons for this failure, which also point to its potential in new applications:

- Salvage Pathway Compensation: **Cells can bypass *de novo* synthesis inhibition by using the salvage pathway**, which imports extracellular nucleosides. Research shows that the efficacy of **brequinar** is greatly enhanced when combined with inhibitors of equilibrative nucleoside transporters (ENTs), like **dipyridamole** [4].
- Suboptimal Dosing Regimens: **Clinical trials used intermittent dosing. However, subsequent studies indicate that continuous DHODH inhibition** is necessary for a sustained anti-tumor effect, which was likely not achieved in early trials [4].
- New Therapeutic Directions: The failure in solid tumors does not reflect the full potential of **brequinar**. Research has shifted toward other areas where it shows promise, including:
 - **Acute Myeloid Leukemia (AML):** DHODH inhibition has shown a potent **pro-differentiation effect** on leukemic blasts, overcoming differentiation arrest [2].
 - **Other Cancers:** Preclinical studies suggest efficacy in neuroblastoma, triple-negative breast cancer, and certain RAS-driven tumors [5] [2].
 - **Non-Oncologic Uses:** **Brequinar** is being investigated as an **immunosuppressant**, antiparasitic, and antiviral agent, including as a potential treatment for COVID-19 [1].

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References

1. Brequinar [en.wikipedia.org]
2. The emergence of dihydroorotate dehydrogenase ... [pmc.ncbi.nlm.nih.gov]
3. DHODH and cancer: promising prospects to be explored [cancerandmetabolism.biomedcentral.com]
4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is ... [pmc.ncbi.nlm.nih.gov]
5. DHODH is an independent prognostic marker and potent ... [insight.jci.org]

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